molecular formula C16H18S2 B13770676 Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl CAS No. 65087-04-9

Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl

Cat. No.: B13770676
CAS No.: 65087-04-9
M. Wt: 274.4 g/mol
InChI Key: BMOJFIQTZGTZOA-UHFFFAOYSA-N
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Description

2,4-Xylyl 2,6-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-xylyl 2,6-xylyl disulfide typically involves the reaction of xylyl halides with sodium thiosulfate in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 60-70°C . Another method involves the oxidation of the corresponding thiols using oxidizing agents like hydrogen peroxide or iodine .

Industrial Production Methods

In industrial settings, the production of 2,4-xylyl 2,6-xylyl disulfide may involve large-scale oxidation processes using sulfur monochloride (S2Cl2) with aromatic compounds or the reductive coupling of sulfonyl chlorides . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Xylyl 2,6-xylyl disulfide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-xylyl 2,6-xylyl disulfide involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with thiol-containing biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Xylyl 2,6-xylyl disulfide is unique due to its specific arrangement of xylyl groups and the disulfide bond. This structural configuration imparts distinct chemical properties and reactivity compared to other disulfides.

Properties

CAS No.

65087-04-9

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-15(14(4)10-11)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3

InChI Key

BMOJFIQTZGTZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=CC=C2C)C)C

Origin of Product

United States

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